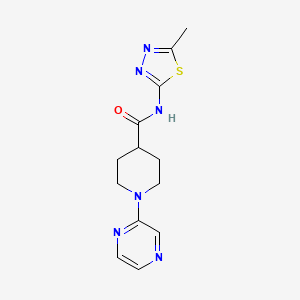
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazin-2-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) is a complex organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, a thiadiazole ring, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate amine or amide under suitable conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide derivatives with appropriate reagents.
Attachment of the Pyrazinyl Group: The final step involves the coupling of the thiadiazole derivative with a pyrazinyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using reagents such as halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.
Scientific Research Applications
4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI)
- N-isopropyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
Comparison
4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) is unique due to the presence of the thiadiazole and pyrazinyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H16N6OS |
|---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N6OS/c1-9-17-18-13(21-9)16-12(20)10-2-6-19(7-3-10)11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7H2,1H3,(H,16,18,20) |
InChI Key |
FCBKSTCIAHYTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


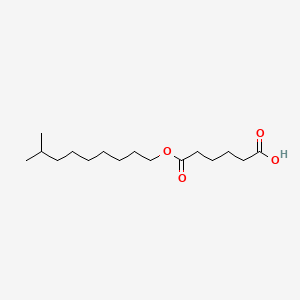


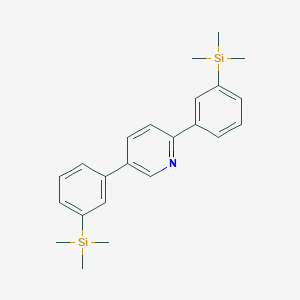
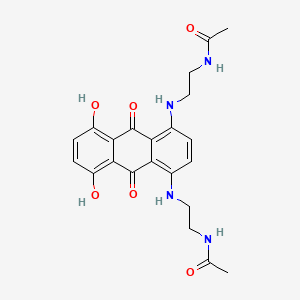
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
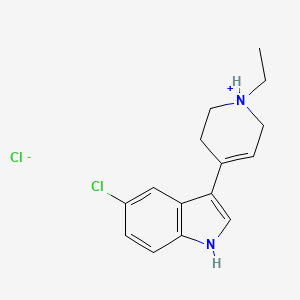
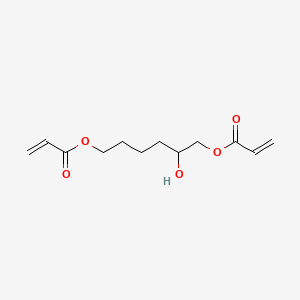
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
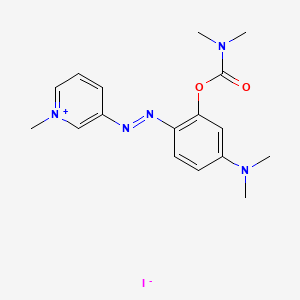
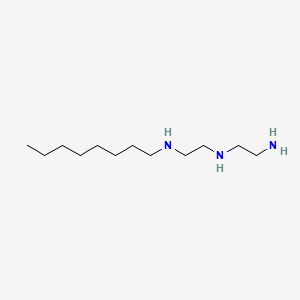
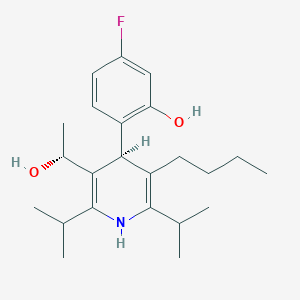
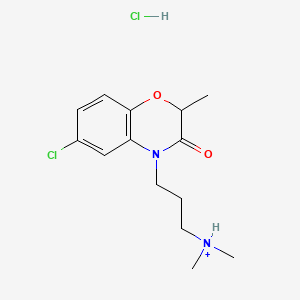
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
